

Poziotinib metabolism cytochrome P450 CYP3A4 CYP2D6

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Compound Focus: Poziotinib

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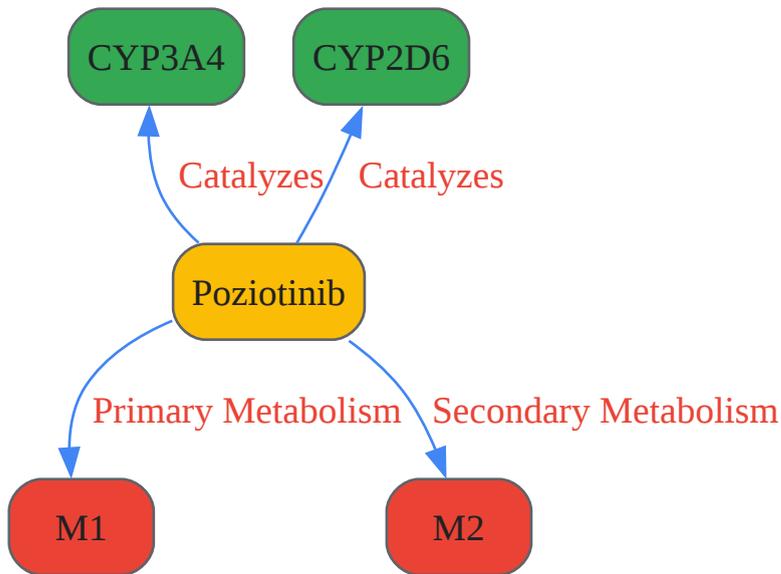
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Poziotinib Metabolism and Key CYP450 Interactions

Poziotinib is an irreversible pan-HER tyrosine kinase inhibitor. Its metabolism involves several cytochrome P450 (CYP) enzymes, and it can also affect the metabolism of other drugs.

Aspect	Findings
Primary Metabolizing Enzymes	CYP3A4 (major pathway, M1 metabolite) and CYP2D6 (minor pathway, M2 metabolite) [1] [2] [3].
Effect on Other CYP Enzymes	Inhibits CYP2B6 and CYP2C9/19 (in vitro); induces CYP1A2 and CYP2E1 (in vivo in rats) [2] [4].
Clinical Concern	Co-administration with strong CYP3A4/CYP2D6 inhibitors or inducers may require dose adjustment due to risk of toxicity or reduced efficacy [1] [5].

The following diagram illustrates the core metabolic pathway of **poziotinib** and the key enzymes involved:



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Quantitative Data on Metabolic Inhibition

Understanding the potency of inhibition is crucial for predicting drug-drug interactions. The data below, primarily derived from in vitro studies, provides this quantitative insight.

Inhibitor	Target CYP	IC50 (μM)	Inhibition Model	Ki (μM)
Dacomitinib [1]	CYP3A4 (M1)	19.57 (Human)	Mixed	Not Specified
	CYP2D6 (M2)	0.11 (Human)	Mixed	Not Specified
Schisandrin B [3]	CYP3A4 (M1)	2.55	Mixed	Not Specified
	CYP2D6 (M2)	6.97	Mixed	Not Specified
Poziotinib (on Vonoprazan) [5]	CYP3A4	10.6	Mixed (Non/Uncompetitive)	0.574 ($\alpha\text{Ki}=2.77$)

Inhibitor	Target CYP	IC50 (μM)	Inhibition Model	Ki (μM)
Poziotinib (on Cocktail Probes) [2] [4]	CYP2B6	8.79	Competitive	16.18
	CYP2C9/19	20.17	Competitive	17.66

Clinical Implications and Management

The interactions summarized in the tables have direct clinical consequences:

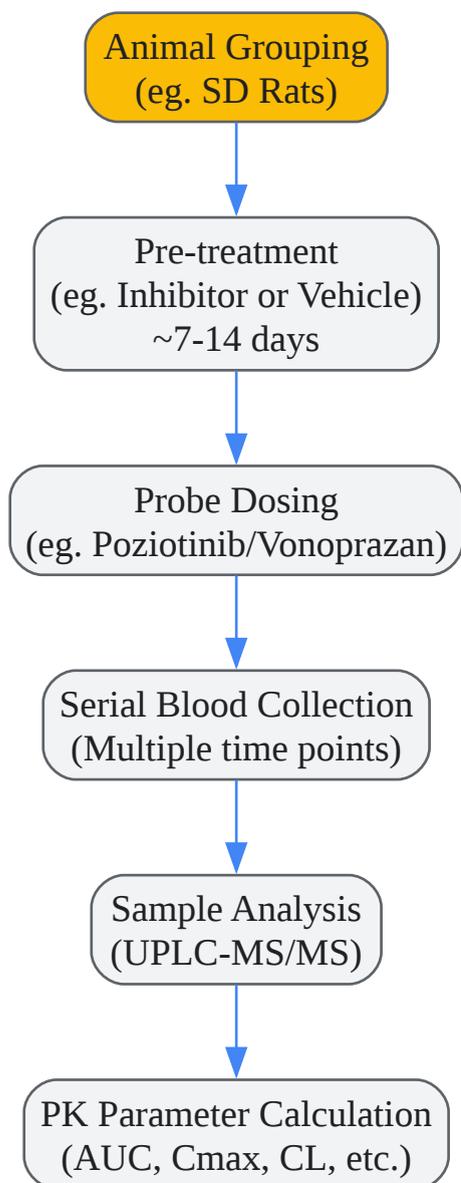
- **Increased Poziotinib Exposure:** Pre-treatment with drugs like **dacomitinib** (a CYP2D6 inhibitor) or **Schisandrins** (constituents of a Chinese herb) led to a significant increase in **poziotinib**'s plasma concentration (AUC) and peak concentration (C_{max}), while its clearance (CL_z/F) decreased [1] [3]. This raises the risk of adverse effects such as diarrhea, rash, and stomatitis.
- **Poziotinib as a Perpetrator:** As an inhibitor of **CYP2B6** and **CYP2C9/19**, **poziotinib** can increase the exposure of drugs metabolized by these enzymes (e.g., bupropion, tolbutamide, warfarin), potentially leading to toxicity [2] [4] [6].
- **Dose Adjustment Need:** The evidence suggests that **clinicians should be attentive to the resulting changes in pharmacokinetic parameters and adjust the dose of poziotinib accordingly** in clinical settings when it is co-administered with other drugs [1] [5] [3].

Experimental Methodologies

The key findings are supported by standardized pre-clinical experiments. Here are summaries of the common in vivo and in vitro protocols used in the cited literature.

In Vivo Pharmacokinetic Study Design

This methodology is used to assess how one drug affects the absorption and metabolism of another in a living organism.



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- **Typical Model:** Sprague-Dawley rats are commonly used [1] [5] [3].
- **Dosing Protocol:** The test group is pre-treated with the investigational inhibitor (e.g., 20 mg/kg dacomitinib for 14 days [1]) or inducer, while the control group receives a vehicle.
- **Probe Administration & Sampling:** A single dose of the substrate drug (e.g., **pozitotinib**, vonoprazan) is administered. Blood samples are then collected from the tail vein or other sites at serial time points post-dosing [5].
- **Bioanalysis & PK Analysis:** Plasma concentrations of the substrate drug are quantified using sensitive techniques like **UPLC-MS/MS**. Pharmacokinetic parameters are calculated using software like DAS [1] [5].

In Vitro Inhibition Assay in Liver Microsomes

This method determines the potential and strength of enzyme inhibition.

- **Incubation System:** The system typically includes **rat or human liver microsomes (RLM/HLM)**, a buffer (pH 7.4), the substrate drug (at or near its K_m value), the investigational inhibitor at a range of concentrations, and **NADPH** to initiate the metabolic reaction [1] [5].
- **Reaction & Termination:** The mixture is incubated at 37°C for a set time (e.g., 30 min). The reaction is stopped by adding an organic solvent like acetonitrile, which also precipitates proteins [5].
- **Analysis:** The supernatant is analyzed by **UPLC-MS/MS** to measure the remaining parent drug or the formation of metabolites [1].
- **Data Fitting:** The half-maximal inhibitory concentration (**IC50**) is determined by fitting the data with non-linear regression software (e.g., GraphPad Prism). Further analysis with various substrate and inhibitor concentrations allows for the determination of the inhibition model (competitive, non-competitive) and the inhibition constant (**K_i**) [5].

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